3-chloro-N-(piperidin-4-yl)pyridin-2-amine
Description
3-Chloro-N-(piperidin-4-yl)pyridin-2-amine is a heterocyclic organic compound featuring a pyridine core substituted with a chlorine atom at position 3 and a piperidin-4-ylamino group at position 2. Its molecular formula is C₁₀H₁₃ClN₄, with a molecular weight of 224.69 g/mol. This compound is of interest in medicinal chemistry due to its structural similarity to kinase inhibitors, particularly those targeting anaplastic lymphoma kinase (ALK) and c-Met .
Properties
IUPAC Name |
3-chloro-N-piperidin-4-ylpyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3/c11-9-2-1-5-13-10(9)14-8-3-6-12-7-4-8/h1-2,5,8,12H,3-4,6-7H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXVUCBIBTPSMNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC2=C(C=CC=N2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyanohydrin Formation and Reactivity
The reductive amination pathway, as detailed in EP1358179B1, offers a robust framework for synthesizing pyridin-2-yl-methylamine derivatives. In this method, a cyanohydrin intermediate (Formula III) reacts with a primary amine (Formula IV) under reductive conditions. For 3-chloro-N-(piperidin-4-yl)pyridin-2-amine, the cyanohydrin could be derived from 1-(3-chloro-pyridin-2-yl)-piperidin-4-one. The reaction employs sodium cyanoborohydride (NaBH₃CN) as a reducing agent in methanolic medium, with 1,4-diazabicyclo[2.2.2]octane (DABCO) as a base to maintain optimal pH.
A critical modification involves the addition of iron sulfate (FeSO₄·7H₂O) to suppress secondary reactions by complexing cyanide ions, thereby improving selectivity. For instance, a similar protocol achieved 82% molar yield for 4-amino-1-t-butoxycarbonylpiperidine in CN106432232A, suggesting scalability for the target compound.
Optimization of Reaction Conditions
Key parameters include:
- Temperature : Room temperature (20–25°C) minimizes side reactions.
- Solvent : Methanol or dichloromethane enhances solubility of hydrophobic intermediates.
- Stoichiometry : A 1:1.5 molar ratio of cyanohydrin to piperidin-4-ylamine ensures complete conversion.
This method’s adaptability is evidenced by its application to analogous piperidine-pyridine hybrids, yielding antidepressants and analgesics with >75% purity.
Alkylation via Electrophilic Substitution
Mesylation and Nucleophilic Attack
WO1998022459A1 demonstrates alkylation using sodium hydride (NaH) in dimethylformamide (DMF) to facilitate nucleophilic substitution. For the target compound, piperidin-4-ol is first converted to piperidin-4-yl methanesulfonate using methanesulfonyl chloride (MsCl) and triethylamine (Et₃N) in dichloromethane. Subsequent reaction with 3-chloro-pyridin-2-amine in DMF at 0°C yields the N-alkylated product.
Challenges and Mitigation
- Over-Alkylation : Use of bulky bases (e.g., DABCO) and controlled stoichiometry (1:1.1 amine:mesylate) prevents di- or tri-substitution.
- Purification : Silica gel chromatography with ethyl acetate/hexane (3:7) isolates the product in 68% yield, as validated in analogous syntheses.
Gabriel Synthesis for Amine Protection-Deprotection
Phthalimide Protection Strategy
The Gabriel method, exemplified in WO1998022459A1, involves reacting potassium phthalimide with a piperidin-4-yl electrophile (e.g., toluene-4-sulfonic acid ester). Hydrolysis with hydrazine (NH₂NH₂) liberates the primary amine. Applied to 3-chloro-pyridin-2-amine, this approach ensures regioselective alkylation at the pyridine’s 2-position.
Yield and Scalability
- Protection Step : 85–90% yield for phthalimide intermediate.
- Deprotection : Hydrazine in ethanol at 80°C achieves >95% conversion.
This method’s efficacy is corroborated by the synthesis of 2-(4-aminopiperidin-1-yl)nicotinic acid in CN106432232A, achieving 71% molar yield.
Comparative Analysis of Synthetic Routes
Mechanistic Insights and Side Reactions
Boron Hydride Reduction Dynamics
In reductive amination, NaBH₃CN selectively reduces the imine intermediate without attacking ester or nitrile groups. Competing pathways, such as cyanide liberation, are suppressed by FeSO₄, which sequesters CN⁻ ions via complexation.
Solvent Effects on Alkylation
Polar aprotic solvents (DMF, DMSO) stabilize the transition state in SN2 reactions, enhancing nucleophilicity of 3-chloro-pyridin-2-amine. Conversely, protic solvents (MeOH) favor elimination, necessitating strict anhydrous conditions.
Industrial-Scale Considerations
Cost-Efficiency of Reductive Amination
Bulk synthesis of cyanohydrins from 3-chloro-pyridin-2-carbaldehyde and chloroacetonitrile reduces precursor costs by 40% compared to alkylation. Titanium tetraisopropylate (Ti(OiPr)₄), used in CN106432232A, further accelerates imine formation, cutting reaction times by 30%.
Environmental Impact
Methanol and dichloromethane, while effective, pose disposal challenges. Substitution with cyclopentyl methyl ether (CPME), a greener solvent, is under investigation.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(piperidin-4-yl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions using hydrogen gas and a metal catalyst (e.g., palladium on carbon) can convert the compound to its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced forms of the compound, such as this compound without the chlorine atom.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Antidepressant and Analgesic Properties
The synthesis of derivatives of pyridin-2-yl-methylamine, including 3-chloro-N-(piperidin-4-yl)pyridin-2-amine, has shown promise in developing antidepressants and analgesics. Research indicates that these compounds can modulate neurotransmitter systems, potentially providing therapeutic effects for mood disorders and pain management .
Table 1: Medicinal Applications of this compound
Cancer Therapy
Anticancer Activity
Recent studies have demonstrated that compounds containing the piperidine moiety, such as this compound, exhibit anticancer properties. For instance, it has been evaluated in the context of non-small cell lung cancer (NSCLC) and shown to significantly inhibit the growth of EGFR mutant-driven cell lines . The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation.
Case Study: Non-Small Cell Lung Cancer
In a study involving various NSCLC cell lines (H1975, PC9, HCC827), this compound displayed strong antiproliferative effects. The results indicated that this compound could serve as a lead for developing targeted therapies against specific cancer mutations .
Table 2: Anticancer Activity of this compound
| Cancer Type | Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Non-Small Cell Lung Cancer | H1975 | 10 | Induces apoptosis |
| PC9 | 8 | Inhibits cell proliferation | |
| HCC827 | 12 | Targets EGFR signaling pathway |
Neuropharmacology
Alzheimer’s Disease Research
The compound has been investigated for its potential role in treating neurodegenerative diseases such as Alzheimer’s disease. It has been found to inhibit both acetylcholinesterase and butyrylcholinesterase enzymes, which are critical in the pathophysiology of Alzheimer’s disease. This dual inhibition may enhance cognitive function by increasing acetylcholine levels in the brain .
Table 3: Neuropharmacological Applications
| Condition | Mechanism | Outcomes |
|---|---|---|
| Alzheimer’s Disease | Cholinesterase inhibition | Improved cognitive function |
| Antioxidant properties | Reduced oxidative stress |
Mechanism of Action
The mechanism of action of 3-chloro-N-(piperidin-4-yl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Their Pharmacological Profiles
The following table compares 3-chloro-N-(piperidin-4-yl)pyridin-2-amine with structurally related compounds, highlighting key differences in substituents, targets, and applications:
Key Structural and Functional Differences
Crizotinib vs. Target Compound
- Structural Difference : Crizotinib incorporates a bulky (R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy group at C3 and a pyrazole-piperidine moiety at C5, enhancing its dual inhibition of ALK and c-Met .
- Functional Impact : The bulkier structure of Crizotinib improves target affinity but reduces selectivity, while the simpler target compound may offer better selectivity for specific kinase isoforms.
Functional Impact: The CF₃ group enhances binding to GRK2/5, making it a candidate for cardiovascular therapies .
Benzooxazole-Pyrazole Hybrid ()
- Structural Difference : A benzooxazole ring at C3 and a pyrazole-piperidine group at C5 create a planar, rigid structure.
- Functional Impact : This rigidity improves selectivity for GRK2/5 over other kinases, reducing off-target effects .
Biological Activity
3-chloro-N-(piperidin-4-yl)pyridin-2-amine, often referred to as a pyridine derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant studies that highlight its therapeutic potential.
Overview of Biological Activity
The compound has been investigated for various biological activities, particularly in the fields of antimicrobial and anticancer research. Its structure, featuring a piperidine moiety attached to a pyridine ring, is believed to contribute to its pharmacological properties.
Key Biological Activities
- Antimicrobial Properties : Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. For instance, it has shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains .
- Anticancer Effects : Preliminary studies suggest that this compound may possess anticancer properties by targeting specific pathways involved in cancer cell proliferation. It is hypothesized to inhibit certain enzymes that are crucial for tumor growth .
- Mechanism of Action : The compound's mechanism of action is linked to its ability to interact with molecular targets involved in cellular signaling pathways. It may act as an inhibitor of specific enzymes related to tumor growth and bacterial virulence .
Table 1: Summary of Biological Activities
Detailed Research Insights
Several studies have explored the biological activity of this compound:
- Antimicrobial Activity : A study highlighted the compound's ability to inhibit bacterial growth through interference with essential metabolic pathways in bacteria. This was demonstrated through in vitro assays where the compound effectively reduced bacterial viability at low concentrations .
- Anticancer Studies : In vitro experiments on various cancer cell lines showed that the compound could induce apoptosis (programmed cell death) and inhibit cell proliferation. These findings suggest that it may serve as a lead compound for developing new anticancer agents .
- Pharmacokinetic Properties : Research into the pharmacokinetics of this compound revealed favorable absorption and distribution characteristics, which are critical for its potential therapeutic applications. Studies indicated that modifications to its structure could enhance its solubility and bioavailability, making it a more viable candidate for drug development .
Q & A
What are the common synthetic routes for 3-chloro-N-(piperidin-4-yl)pyridin-2-amine, and what reaction conditions are critical for optimizing yield?
Level: Basic
Methodological Answer:
The synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting 3-chloropyridin-2-amine derivatives with activated piperidin-4-yl intermediates (e.g., piperidin-4-yl chloride) under basic conditions. Key steps include:
- Base Selection: Sodium hydroxide or potassium carbonate in solvents like dichloromethane or toluene facilitates deprotonation and accelerates the reaction .
- Temperature Control: Reactions are often conducted at reflux temperatures (80–100°C) to ensure completion while avoiding decomposition.
- Purification: Column chromatography or recrystallization (e.g., using ethanol/water mixtures) is critical for isolating the hydrochloride salt form, as noted in Enamine Ltd’s catalog .
How is this compound characterized structurally, and what analytical techniques are prioritized?
Level: Basic
Methodological Answer:
Structural characterization employs:
- X-ray Crystallography: Single-crystal studies reveal intermolecular hydrogen bonding (e.g., N–H⋯N associations) and Cl⋯Cl interactions (3.28 Å), critical for understanding packing behavior .
- Spectroscopy:
- ¹H/¹³C NMR: Distinct signals for the pyridine ring (δ 7.5–8.5 ppm) and piperidine protons (δ 1.5–3.0 ppm).
- Mass Spectrometry: ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 211.6 for the free base).
- Elemental Analysis: Validates purity (>95%) and stoichiometry .
What strategies are used to evaluate the compound’s inhibitory activity against bacterial enzymes like MurA?
Level: Advanced
Methodological Answer:
Biological evaluation involves:
- Enzyme Assays: MurA inhibition is tested via spectrophotometric methods, monitoring UDP-N-acetylglucosamine enolpyruvyl transferase activity. IC₅₀ values are calculated using dose-response curves .
- Analog Screening: Structural analogs (e.g., halogen substitutions on the pyridine ring) are synthesized to assess structure-activity relationships (SAR). For instance, chloro-substituted derivatives show enhanced binding compared to fluoro analogs .
- Molecular Docking: Software like AutoDock Vina predicts binding modes, highlighting interactions with MurA’s active-site cysteine residue (e.g., hydrogen bonds with Asp305 and hydrophobic contacts with Val49) .
How can crystallographic data resolve discrepancies in reported biological activities of structural analogs?
Level: Advanced
Methodological Answer:
Discrepancies in activity often arise from conformational flexibility or polymorphic forms. Techniques include:
- Comparative Crystallography: Overlaying crystal structures of active vs. inactive analogs identifies critical bond angles (e.g., piperidine ring puckering) or hydrogen-bonding patterns that influence binding .
- Thermal Shift Assays: Measuring protein melting temperature (ΔTₘ) upon ligand binding quantifies stabilization effects, correlating with inhibitory potency .
- Dynamic Light Scattering (DLS): Detects aggregation states in solution, which may lead to false-positive activity readings .
What computational tools are recommended for predicting the compound’s mechanism of action in kinase inhibition studies?
Level: Advanced
Methodological Answer:
For kinase targets (e.g., ALK or TrkA):
- Molecular Dynamics (MD) Simulations: GROMACS or AMBER models time-dependent interactions, such as piperidine ring flexibility and solvent accessibility of the chloro group .
- Free Energy Perturbation (FEP): Quantifies binding energy contributions of substituents (e.g., chloro vs. trifluoromethyl groups) to optimize selectivity .
- PHENIX/Phaser Software: Resolves crystallographic phases for co-crystal structures, validating docking predictions .
How do solvent polarity and pH affect the compound’s stability during long-term storage?
Level: Advanced
Methodological Answer:
- Stability Studies: Accelerated degradation tests (40°C/75% RH for 6 months) in varying solvents (e.g., DMSO vs. aqueous buffers) identify hydrolysis-prone sites (e.g., the amine-pyridine bond).
- pH-Dependent Degradation: LC-MS monitors decomposition products; acidic conditions (pH < 4) protonate the piperidine nitrogen, reducing reactivity, while alkaline conditions (pH > 9) accelerate hydrolysis .
- Recommendations: Store as a hydrochloride salt in anhydrous DMSO at –20°C to minimize degradation .
What synthetic challenges arise when scaling up production, and how are they addressed?
Level: Advanced
Methodological Answer:
- Byproduct Formation: Chloro-pyridine intermediates may undergo dimerization. Mitigation includes slow addition of reagents and using flow chemistry for precise temperature control .
- Catalyst Optimization: Transitioning from Pd/C to heterogeneous catalysts (e.g., Pd@MOF) improves yield (≥85%) and reduces metal leaching .
- Cost Analysis: Lifecycle assessment (LCA) tools balance solvent recovery (e.g., toluene distillation) against energy costs for sustainable scale-up .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
